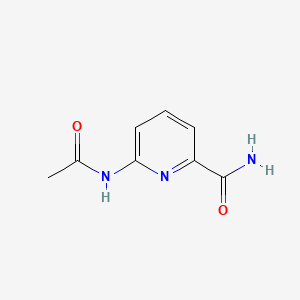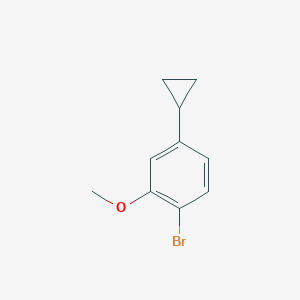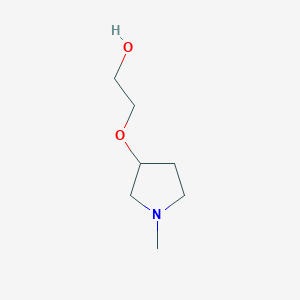
4-iodo-5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-iodo-5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound with the molecular formula C6H9IN2O It is a derivative of pyrazole, characterized by the presence of iodine, methoxymethyl, and methyl groups attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine typically involves the iodination of a suitable pyrazole precursor. One common method involves the reaction of 4-iodo-1-methyl-1H-pyrazole with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
化学反応の分析
Types of Reactions
4-iodo-5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-5-(methoxymethyl)-1-methyl-1H-pyrazole, while a Suzuki coupling reaction can produce a biaryl derivative.
科学的研究の応用
4-iodo-5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 4-iodo-5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methoxymethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-ethyl-4-iodo-5-(methoxymethyl)-1H-pyrazole
- 4-iodo-5-(methoxymethyl)-1-methyl-1H-pyrazole
Uniqueness
4-iodo-5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.
特性
CAS番号 |
1354705-80-8 |
|---|---|
分子式 |
C6H10IN3O |
分子量 |
267.07 |
IUPAC名 |
4-iodo-5-(methoxymethyl)-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C6H10IN3O/c1-10-4(3-11-2)5(7)6(8)9-10/h3H2,1-2H3,(H2,8,9) |
InChIキー |
UTZPBNSCNUCIRI-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=N1)N)I)COC |
正規SMILES |
CN1C(=C(C(=N1)N)I)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Hydroxy-2-[3-hydroxy-4-(pyrrolidin-1-yl)phenyl]benzo[h]chromen-4-one](/img/structure/B3047102.png)
![2-Methyl-1-[1-(2-methylbutoxy)ethoxy]butane](/img/structure/B3047105.png)
![2-[2-(4-Chlorophenyl)ethyl]benzoic acid](/img/structure/B3047106.png)


![[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methanol](/img/structure/B3047113.png)

![N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide](/img/structure/B3047117.png)




